![molecular formula C9H6BrN3O2 B3037304 1-(2-bromo-4-nitrophenyl)-1H-imidazole CAS No. 477856-52-3](/img/structure/B3037304.png)
1-(2-bromo-4-nitrophenyl)-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a three-step process, resulting in an overall yield of approximately 86%. Unfortunately, I don’t have specific details on the synthetic steps, but it’s essential to explore relevant literature for a more in-depth understanding .
Molecular Structure Analysis
The molecular structure of 1-(2-bromo-4-nitrophenyl)-1H-imidazole consists of a phenyl ring with a bromine atom at position 2 and a nitro group at position 4. The imidazole ring is fused to this phenyl moiety. The compound’s IUPAC name is 1-(2-bromo-4-nitrophenyl)ethanone .
Scientific Research Applications
Antimicrobial Applications
1-(2-bromo-4-nitrophenyl)-1H-imidazole has been investigated for its potential as an antimicrobial agent. A study by Narwal et al. (2012) synthesized various derivatives of imidazole, including 1-(2-bromo-4-nitrophenyl)-1H-imidazole, and tested them for antimicrobial activities. These derivatives showed promise in inhibiting the growth of Candida albicans, indicating their potential utility in clinical medicine as antimicrobial agents (Narwal et al., 2012).
Inhibition of Aldehyde Dehydrogenase
Another important application of 1-(2-bromo-4-nitrophenyl)-1H-imidazole is its inhibitory effect on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. Klink et al. (1985) synthesized 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (nitrefazole), a drug which demonstrates strong and long-lasting inhibition of this enzyme. This research highlights the potential use of imidazole derivatives in studying alcohol metabolism (Klink, Pachler, & Gottschlich, 1985).
Spectroscopic and Computational Studies
The compound has been the subject of various spectroscopic and computational studies. For instance, Datta et al. (2016) conducted a study on 2-(4-nitrophenyl)-1H-benzo[d]imidazole, examining its electrochemical reduction and interaction with surfactants through spectroscopic methods. These kinds of studies are crucial for understanding the chemical behavior of imidazole derivatives in different environments (Datta, Roy, Mondal, & Guin, 2016).
Thermochemical Properties
Research by Emel’yanenko et al. (2017) focused on the thermochemical properties of various 1-(R-phenyl)-1H-imidazoles, including 1-(2-bromo-4-nitrophenyl)-1H-imidazole. They measured vapor pressures and derived standard enthalpies of vaporization, contributing to the understanding of the physical properties of these compounds (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).
Corrosion Inhibition
In the field of material science, studies have explored the use of imidazole derivatives as corrosion inhibitors. Singh et al. (2017) examined the effectiveness of different imidazole derivatives, including 2-(4-nitrophenyl)-4,5-diphenyl-imidazole, in preventing corrosion of steel in corrosive environments. This research is significant for industrial applications where corrosion resistance is crucial (Singh, Ansari, Kumar, Liu, Songsong, & Lin, 2017).
properties
IUPAC Name |
1-(2-bromo-4-nitrophenyl)imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-8-5-7(13(14)15)1-2-9(8)12-4-3-11-6-12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVBYJRSYIKNJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-4-nitrophenyl)-1H-imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.